molecular formula C26H27FN4O2 B2854740 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide CAS No. 941914-35-8

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide

Cat. No.: B2854740
CAS No.: 941914-35-8
M. Wt: 446.526
InChI Key: SOUXEMRCOAZEKO-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a synthetic organic compound with the molecular formula C28H30FN4O2 and a molecular weight of 473.6 g/mol . This molecule features a complex structure that incorporates an indoline ring system, a scaffold of significant interest in modern anticancer drug discovery . The indole ring is a nitrogen-containing heterocycle that is a constructive scaffold for the development of novel therapeutic leads due to its high bioavailability and unique chemical properties . Its presence is a key feature in several U.S. Food and Drug Administration (FDA)-approved anticancer agents, including panobinostat, alectinib, sunitinib, and osimertinib, underscoring its profound pharmacological relevance . The specific structure of this compound, which conjugates an indoline moiety with a dimethylaminophenyl group and a fluorophenyl-oxalamide chain, suggests potential for multi-target activity. Researchers can investigate its potential efficacy against various cancer cell lines and its mechanism of action, which may involve the inhibition of critical kinases, tubulin polymerization, or topoisomerase enzymes, pathways commonly modulated by indole derivatives . This product is intended for research purposes to aid in the exploration of structure-activity relationships (SAR) and the development of new, potent anticancer agents . This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O2/c1-30(2)20-13-11-19(12-14-20)24(31-16-15-18-7-3-6-10-23(18)31)17-28-25(32)26(33)29-22-9-5-4-8-21(22)27/h3-14,24H,15-17H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUXEMRCOAZEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide, identified by CAS number 941869-74-5, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H28N4O2C_{25}H_{28}N_{4}O_{2}, with a molecular weight of 448.6 g/mol. The structure features a dimethylamino group, an indoline moiety, and an oxalamide linkage, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the dimethylaminophenyl group have shown significant antiproliferative effects against various cancer cell lines.

Case Studies

  • Panc-1 and MDA-MB-231 Cell Lines :
    • A study evaluated the effects of related compounds on Panc-1 (pancreatic cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The results indicated that certain derivatives exhibited strong inhibition of colony formation at concentrations as low as 1-2 μM. Notably, these compounds disrupted colony growth in MDA-MB-231 cells significantly more than in Panc-1 cells .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects appears to involve multiple pathways, including the inhibition of cell proliferation and induction of apoptosis. Compounds with similar structures have been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival .
  • Migration Inhibition :
    • Interestingly, while some compounds demonstrated strong cytotoxic effects, they did not significantly inhibit cell migration in wound-healing assays. This suggests that while they may effectively reduce cell viability, they might not prevent metastasis .

Biological Assays

The biological activity of this compound has been assessed through various assays:

Assay Type Cell Line Concentration (μM) Effect Observed
Colony FormationMDA-MB-2311 - 2Significant reduction in colony growth
CytotoxicityPanc-12Reduced cell viability
Migration AssayMDA-MB-231N/ANo significant effect on migration

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the dimethylamino group is associated with enhanced solubility and bioavailability, which may contribute to its efficacy against cancer cells. Moreover, modifications to the phenyl groups can lead to variations in activity, highlighting the importance of SAR studies in drug development .

Scientific Research Applications

Medicinal Chemistry

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide has been investigated for its potential therapeutic properties. Its mechanism of action likely involves interaction with specific molecular targets such as receptors or enzymes, modulating their activity and leading to downstream effects that may be beneficial in treating diseases.

Biochemical Probes

The compound is being explored as a biochemical probe to study cellular processes. Its ability to bind selectively to certain biological targets allows researchers to investigate complex biochemical pathways and interactions.

Material Science

In materials science, this compound can serve as a building block for the development of advanced materials. Its unique chemical properties may enable the creation of specialty chemicals with tailored functionalities for various industrial applications.

Case Study 1: Therapeutic Potential

Research has shown that derivatives similar to this compound exhibit significant biological activities, including anti-cancer properties. Studies indicate that these compounds can inhibit specific pathways involved in tumor growth, suggesting their potential as drug candidates in oncology.

Case Study 2: Interaction Studies

Interaction studies have demonstrated that this compound exhibits high binding affinity for certain receptors involved in neurological pathways. This property makes it a candidate for further exploration in neuropharmacology, particularly for conditions such as depression or anxiety.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table and analysis compare the target compound with structurally or functionally related oxalamides, focusing on substituents, synthesis, toxicology, and biological activity.

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound Name N1 Substituent N2 Substituent Key Properties References
Target Compound 2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl 2-fluorophenyl Unique indolin and dimethylamino groups; fluorine enhances electronegativity. Not explicitly cited
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami agonist; NOEL = 100 mg/kg/day; high safety margin (>33 million).
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 2-fluorophenyl 4-methoxyphenethyl Synthesized in 52% yield; structural simplicity compared to target compound.
FL-no: 16.100 2-methoxy-4-methylbenzyl 2-(5-methylpyridin-2-yl)ethyl NOEL = 100 mg/kg/day; metabolized via pathways common to oxalamides.
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-...oxalamide (1c) 4-chloro-3-(trifluoromethyl)phenyl 2-fluoro-4-substituted phenyl Fluorine and trifluoromethyl groups enhance metabolic stability; MP = 260–262°C.

Key Findings:

Structural Diversity: The target compound’s N1-substituent combines aromatic (dimethylaminophenyl) and heterocyclic (indolin) groups, distinguishing it from simpler analogs like S336 (dimethoxybenzyl) or compound 18 (single fluorophenyl). This complexity may enhance receptor interaction but could complicate synthesis. Fluorine at the N2 position is shared with compound 18 and 1c, suggesting a common strategy to improve bioavailability or binding specificity .

While the target compound’s indolin group may introduce novel metabolic pathways, its oxalamide backbone suggests comparable low toxicity.

Biological Activity :

  • S336 and related compounds activate the hTAS1R1/hTAS1R3 umami receptor , whereas compound 1c’s trifluoromethyl group correlates with thermal stability (MP >260°C) . The target compound’s indolin moiety may confer unique activity in enzyme inhibition or receptor modulation, warranting further investigation.

Q & A

Q. How can green chemistry principles be applied to its synthesis without compromising efficiency?

  • Answer :
  • Solvent Replacement : Switch DMSO to cyclopentyl methyl ether (CPME), a safer, biodegradable solvent .
  • Catalyst Recycling : Immobilize triethylamine on silica gel for reuse across multiple batches .
  • Flow Chemistry : Continuous flow reactors to reduce waste and improve scalability .

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